N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide
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Overview
Description
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide is a useful research compound. Its molecular formula is C25H24N2O4 and its molecular weight is 416.477. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Formation Mechanisms
Environmental Characteristics of Dioxins
Research has highlighted the environmental persistence and toxicological concerns of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which share structural similarities with various complex organic molecules, including the one you're interested in. These compounds exhibit significant environmental stability and pose health risks due to their toxicological profiles, which necessitate understanding their formation, environmental fate, and human exposure levels for the development of control strategies (Yang et al., 2021).
Formation and Minimization during Incineration
The formation of dioxins, including polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs), during municipal solid waste incineration has been extensively reviewed. Understanding the structure, toxic equivalence, and formation theories is crucial for designing incineration systems that minimize dioxin production, highlighting the importance of combustion conditions and end-of-pipe treatments to reduce emissions (McKay, 2002).
Analytical and Therapeutic Applications
Analytical Methods for Antioxidant Activity
The development and application of analytical methods to determine antioxidant activity, including tests like ORAC, HORAC, TRAP, and TOSC, are critical in various fields from food engineering to medicine. These methods, based on hydrogen atom transfer or electron transfer, provide insights into the antioxidant capacity of compounds, which is relevant for compounds with potential oxidative stress-modulating activities (Munteanu & Apetrei, 2021).
Therapeutic Potential of Structurally Similar Compounds
The therapeutic worth of 1,3,4-oxadiazole tailored compounds, featuring a five-membered aromatic ring, demonstrates the significance of specific structural features for binding with various enzymes and receptors, eliciting a range of bioactivities. This underlines the potential of structurally complex compounds, including N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide, in the development of new medicinal agents (Verma et al., 2019).
Mechanism of Action
Target of Action
Similar compounds with a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group have been found to inhibit vegfr1 , suggesting that this compound may also target similar receptors or enzymes.
Mode of Action
It’s known that the nucleophilic attack of nitrogen atom of 2,3-dihydro-1,4-benzodioxin-6-amine on electrophilic sulfur atom of benzenesulfonyl chloride in aqueous na2co3 at ph 10 under stirring at room temperature afforded water-soluble sodium salts of sulfonamide .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the vegf-induced huvec cell migration , indicating its potential anti-angiogenic activity.
Result of Action
Similar compounds have been found to inhibit vegfr1 with ic50 values of 25 and 19 μM, respectively . This suggests that this compound may also have inhibitory effects on certain cellular processes.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,3-diphenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-24(25(29)27-20-11-12-22-23(17-20)31-16-15-30-22)26-14-13-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,21H,13-16H2,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXYDGPQEVDCPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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